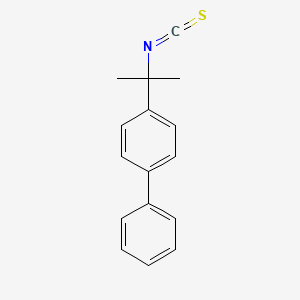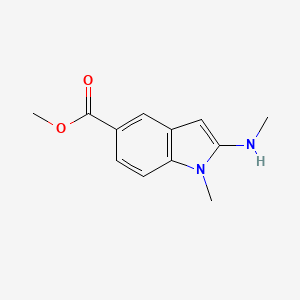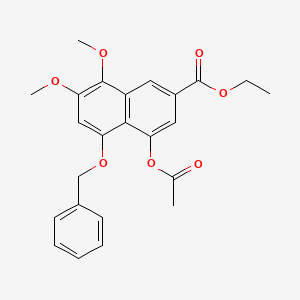![molecular formula C18H17N3O B12537160 Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-54-7](/img/structure/B12537160.png)
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- is a complex organic compound with significant applications in various fields. This compound features a phenol group, an aminophenyl group, and a pyridinyl group, making it a versatile molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenol with 3-pyridinecarboxaldehyde under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including amination and phenol functionalization, to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenol and aminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminophenyl and pyridinyl groups can participate in various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminophenol: A simpler analog with similar functional groups but lacking the pyridinyl moiety.
3-Pyridinylamine: Contains the pyridinyl group but lacks the phenol and aminophenyl groups.
Phenol: The simplest form, containing only the phenol group.
Uniqueness
Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
821784-54-7 |
|---|---|
Molekularformel |
C18H17N3O |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
3-[[[5-(3-aminophenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C18H17N3O/c19-16-5-2-4-14(8-16)15-9-17(12-20-11-15)21-10-13-3-1-6-18(22)7-13/h1-9,11-12,21-22H,10,19H2 |
InChI-Schlüssel |
JPZJTMJKAJYQKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


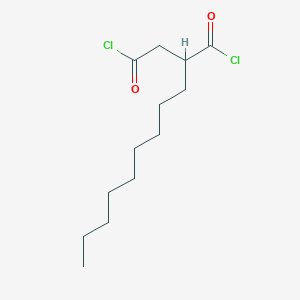

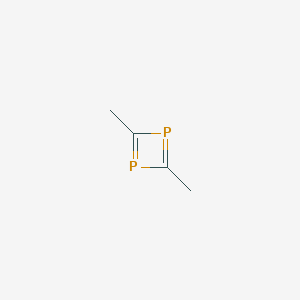
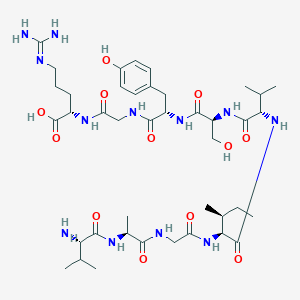
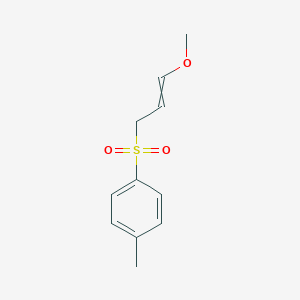
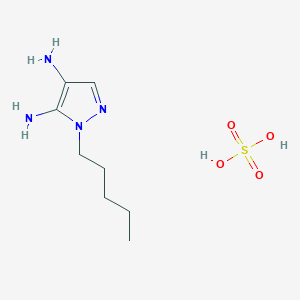

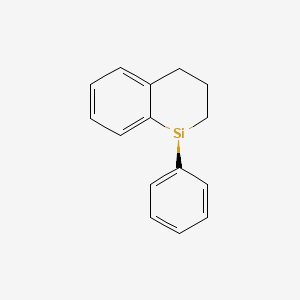
![5,8-Methanoimidazo[1,2-A]pyridine](/img/structure/B12537138.png)
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
